molecular formula C14H15N5O4S B2666849 Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate CAS No. 869068-45-1

Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2666849
CAS No.: 869068-45-1
M. Wt: 349.37
InChI Key: YWQRFEOZUDKKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a complex organic compound that features a triazine ring, a thioacetamido group, and an ethyl ester of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioacetamido Group Introduction: The thioacetamido group is introduced via nucleophilic substitution reactions, often using thiourea or similar reagents.

    Esterification: The final step involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamido group.

    Reduction: Reduction reactions can target the triazine ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic ring and the triazine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The exact mechanism of action of Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and thioacetamido group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is unique due to the combination of its triazine ring, thioacetamido group, and ethyl ester functionalities

Properties

IUPAC Name

ethyl 2-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c1-2-23-13(22)9-5-3-4-6-10(9)17-11(20)8-24-14-18-16-7-12(21)19(14)15/h3-7H,2,8,15H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQRFEOZUDKKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.